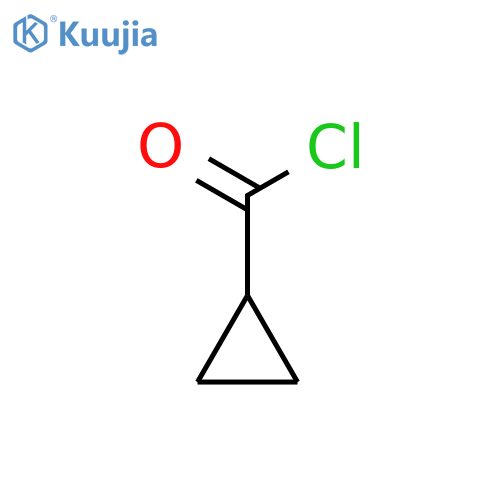

Cas no 4023-34-1 (Cyclopropanecarbonyl chloride)

Cyclopropanecarbonyl chloride 化学的及び物理的性質

名前と識別子

-

- Cyclopropanecarboxylic acid chloride

- CYCLOPROPYLCARBOXYL CHLORIDE

- CYCLOPROPANECARBONYL CHLORIDE

- Cyclopropyl Carbonyl Chloride

- Cyclopropanecarbonyl

- cyclopropane carbony chloride

- CPCCI

- Cyclopropane carbonyl chloride

- Cyclopropyl carboxylic chloride

- cyclopropylcarbonyl chloride

- ZOOSILUVXHVRJE-UHFFFAOYSA-N

- cyclopropane carboxylic acid chloride

- Cyclopropanecarboxylic acid chloride, 98%

- Cyclopropanoyl chloride

- (Chloroformyl)cyclopropane

- (Chlorocarbonyl)cyclopropane

- PubChem10555

- cyclopropylformyl chloride

- cyclopropylcar

- cyclo-propylcarbonyl chloride

- 1-cyclopropanecarbonyl chloride

- 6J5U4R2KAF

- cyclopropanyl carbonyl chloride

- cyclopropane-carboxylic acid chloride

- EC 223-684-4

- SCHEMBL4279

- cyclopropane-d5-carbonyl chloride

- C1059

- cyclopropyl carboxylic acid chloride

- cyclopropylcarbonylchloride

- cycloproylcarbonyl chloride

- 4023-34-1

- D78023

- Q-200909

- cyclopropylcarboxylic acid chloride

- cyclopropyl-carbonyl chloride

- DTXSID2063266

- cyclopropanoic acid chloride

- AMY3975

- VS-02928

- AKOS005720834

- cyclopropane-carbonylchloride

- Cyclopropylbenzoyl chloride

- cyclopropanecarbonylchloride

- cyclopropane-carbonyl chloride

- NS00048589

- FT-0624280

- cyclopropyl- carbonyl chloride

- EN300-29630

- F2190-0019

- cyclopropancarbonyl chloride

- 3-cyclopropanecarbonyl chloride

- MFCD00001277

- EINECS 223-684-4

- Cyclopropane carbonylchloride

- cyclopropanecarboxylic chloride

- Cyclopropanecarbonyl chloride, 98%

- J-520188

- 1219794-96-3

- DTXCID9039735

- Cyclopropanecarboxylic Acid Chloride; Cyclopropanoyl Chloride; Cyclopropylcarbonyl Chloride; Cyclopropylcarboxylic Acid Chloride;

- DB-013247

- BBL011354

- STL146445

- Cyclopropanecarbonyl chloride

-

- MDL: MFCD00001277

- インチ: 1S/C4H5ClO/c5-4(6)3-1-2-3/h3H,1-2H2

- InChIKey: ZOOSILUVXHVRJE-UHFFFAOYSA-N

- ほほえんだ: ClC(C1([H])C([H])([H])C1([H])[H])=O

- BRN: 471286

計算された属性

- せいみつぶんしりょう: 104.002893g/mol

- ひょうめんでんか: 0

- XLogP3: 1.2

- 水素結合ドナー数: 0

- 水素結合受容体数: 1

- 回転可能化学結合数: 1

- どういたいしつりょう: 104.002893g/mol

- 単一同位体質量: 104.002893g/mol

- 水素結合トポロジー分子極性表面積: 17.1Ų

- 重原子数: 6

- 複雑さ: 75.6

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

じっけんとくせい

- 色と性状: 無色液体

- 密度みつど: 1.152 g/mL at 25 °C(lit.)

- ふってん: 119°C(lit.)

- フラッシュポイント: 華氏温度:73.4°f

摂氏度:23°c - 屈折率: n20/D 1.452(lit.)

- すいようせい: ぶんかい

- PSA: 17.07000

- LogP: 1.16180

- ようかいせい: エーテル、トリクロロメタン、ベンゼンなどの有機溶媒に可溶である。

- かんど: Moisture Sensitive

Cyclopropanecarbonyl chloride セキュリティ情報

-

記号:

- ヒント:あぶない

- シグナルワード:Danger

- 危害声明: H226-H301-H314

- 警告文: P210-P233-P240-P241+P242+P243-P260-P264-P270-P280-P301+P330+P331+P310-P303+P361+P353+P310+P363-P304+P340+P310-P305+P351+P338+P310-P370+P378-P403+P235-P405-P501

- 危険物輸送番号:UN 2920 8/PG 2

- WGKドイツ:3

- 危険カテゴリコード: 10-34

- セキュリティの説明: S26-S36/37/39-S45-S8-S16

- 福カードFコード:10-21

-

危険物標識:

- 包装カテゴリ:II

- TSCA:Yes

- リスク用語:R10; R25; R29; R34

- 危険レベル:8

- 危険レベル:8

- セキュリティ用語:8

- 包装グループ:II

- ちょぞうじょうけん:0-10°C

- 包装等級:II

Cyclopropanecarbonyl chloride 税関データ

- 税関コード:2916209090

- 税関データ:

中国税関コード:

2916209090概要:

29162090他の(シクロアルカン/シクロオレフィン/シクロテルペン)モノカルボン酸(酸無水物/ハロゲン化アシル、過酸化物、ペルオキシ酸及び税番の誘導体を含む)。付加価値税:17.0%税金還付率:9.0% 規制条件:AB(入国貨物通関表、出国貨物通関表)最恵国関税:6.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、使用、アクリル酸アクリル酸エステルまたはエステルは包装がはっきりしていること

規制条件:

A.入国貨物通関表

B.出国貨物通関申告書検査検疫種別:

R、輸入食品衛生監督検査

S.輸出食品衛生監督検査

M.輸入商品検査

N.輸出商品検査要約:

2916209090その他のシクロアルキル基、シクロアルキル基またはシクロエーテル基モノカルボン酸およびその無水物、ハロゲン化物、過酸化物、過酸素酸およびその誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)最恵国関税:6.5% General tariff:30.0%

Cyclopropanecarbonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | C990060-5000mg |

Cyclopropanecarbonyl Chloride |

4023-34-1 | 5g |

$64.00 | 2023-05-18 | ||

| Ambeed | A563187-25g |

Cyclopropanecarboxylic acid chloride |

4023-34-1 | 98% | 25g |

$29.0 | 2025-02-25 | |

| Life Chemicals | F2190-0019-0.25g |

Cyclopropanecarbonyl chloride |

4023-34-1 | 95%+ | 0.25g |

$18.0 | 2023-09-06 | |

| Enamine | EN300-29630-5g |

cyclopropanecarbonyl chloride |

4023-34-1 | 95% | 5g |

$26.0 | 2023-09-06 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-239628A-25g |

Cyclopropanecarbonyl chloride, |

4023-34-1 | 98% | 25g |

¥474.00 | 2023-09-05 | |

| TRC | C990060-25g |

Cyclopropanecarbonyl Chloride |

4023-34-1 | 25g |

$ 75.00 | 2023-09-08 | ||

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | C133840-5g |

Cyclopropanecarbonyl chloride |

4023-34-1 | 98% | 5g |

¥33.90 | 2023-09-03 | |

| TRC | C990060-5g |

Cyclopropanecarbonyl Chloride |

4023-34-1 | 5g |

$ 64.00 | 2023-09-08 | ||

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | C1059-500g |

Cyclopropanecarbonyl chloride |

4023-34-1 | 97.0%(T) | 500g |

¥2990.0 | 2022-06-10 | |

| abcr | AB115183-25 g |

Cyclopropanecarbonyl chloride, 98%; . |

4023-34-1 | 98% | 25 g |

€69.10 | 2023-07-20 |

Cyclopropanecarbonyl chloride サプライヤー

Cyclopropanecarbonyl chloride 関連文献

-

Grant R. Allen,Douglas K. Russell New J. Chem. 2004 28 1107

-

Thomas Rahn,Franziska Bendrath,Martin Hein,Wolfgang Baumann,Haijun Jiao,Armin B?rner,Alexander Villinger,Peter Langer Org. Biomol. Chem. 2011 9 5172

-

Tian-Ze Li,Jing Hu,Jin-Jin Sun,Xiao-Yan Huang,Chang-An Geng,Shu-Bai Liu,Xue-Mei Zhang,Ji-Jun Chen RSC Med. Chem. 2022 13 1212

-

4. Studies in ferrocene derivatives. Part XIII. Synthesis and rearrangement of ferrocenylbicyclopropylsW. M. Horspool,R. G. Sutherland,B. J. Thomson J. Chem. Soc. C 1971 1558

-

5. Syntheses related to northebaine. Part II. Derivatives of nororipavine and 8,14-dihydronororipavineJ. R. Bartels-Keith,D. W. Hills J. Chem. Soc. C 1967 434

Cyclopropanecarbonyl chlorideに関する追加情報

Cyclopropanecarbonyl chloride(CAS No. 4023-34-1)の特性と応用に関する総合解説

Cyclopropanecarbonyl chloride(シクロプロパンカルボニルクロリド)は、有機合成化学において重要な反応中間体として広く利用される化合物です。特に環状構造を持つため、特異的な反応性を示す点が研究者の注目を集めています。CAS登録番号4023-34-1で特定される本物質は、医薬品や機能性材料の合成プロセスにおいてキーインターメディエートとしての役割を果たします。

近年、Cyclopropanecarbonyl chlorideに関連する検索キーワードとして「シクロプロパン誘導体 合成方法」や「4023-34-1 安全データ」が増加傾向にあります。これは、当該化合物を利用した新規医薬候補物質の開発研究が活発化している背景が反映された現象と考えられます。特に創薬化学分野では、その特異な立体構造を活かした分子設計が盛んに行われています。

本化合物の物理化学的特性について、分子量は104.53 g/molで、常温では無色~淡黄色の液体として存在します。沸点や屈折率などの基本物性は、精密有機合成を行う上で重要なパラメータとなります。また、Cyclopropane ring(シクロプロパン環)の持つ角ひずみが反応性に与える影響について、多くの理論研究が行われています。

応用分野では、Cyclopropanecarbonyl chlorideを出発原料とする多段階合成プロセスが特に注目されています。例えば「生物活性化合物の合成」や「機能性高分子の修飾」など、多岐にわたる用途が報告されています。最近の研究トレンドとして、グリーンケミストリーの観点から、本化合物を用いる際の反応効率化や廃棄物削減手法の開発が進められています。

取扱いに関する技術情報として、実験室規模での取り扱いノウハウが専門家の間で共有されています。反応条件最適化や純度管理方法について、各種学術論文で詳細が議論されています。特に空気感受性を示す性質上、不活性ガス下での操作が推奨される点は重要な注意事項です。

市場動向を見ると、Cyclopropanecarbonyl chlorideの需要は研究開発用途を中心に堅調に推移しています。主要な化学メーカーからは、高純度グレ��ドの製品ラインナップが拡充されており、カスタム合成サービスとの組み合わせ提案も増えています。この傾向は、精密有機合成に対する研究投資が拡大している現状を反映しています。

分析技術の進歩に伴い、4023-34-1の品質評価方法も高度化しています。NMR分光法や質量分析を組み合わせた構造確認手法、HPLCによる純度測定技術などが標準化されつつあります。これらの進歩は、研究再現性の向上に寄与しています。

将来的な展望としては、Cyclopropanecarbonyl chlorideを利用した新規合成手法の開発が期待されています。特に不斉合成分野やクリックケミストリー応用など、先進的な研究テーマとの結合が進む可能性があります。また、AI予測技術を活用した反応条件探索への応用も注目される領域です。

学術文献を調査すると、シクロプロパンカルボニルクロリドに関する研究論文は年々増加傾向にあります。主要な専門誌では、その反応機構や合成応用をテーマとした研究成果が継続的に発表されています。このことから、当該化合物の学術的重要性がますます高まっていることがわかります。

最後に、サプライチェーンの観点では、グローバル調達が標準化されつつあります。主要な研究機関や企業では、品質保証を重視した調達戦略を採用しており、規格認証を取得した製品の需要が高まっています。この傾向は、研究の国際標準化が進展している現状と密接に関連しています。

4023-34-1 (Cyclopropanecarbonyl chloride) 関連製品

- 571166-98-8(9-Octadecenoyl chloride, 2,2-diethyl-, (9Z)-)

- 609357-98-4(12,15-Octadecadienoyl chloride, (12Z,15Z)-)

- 62226-91-9(2-Pentanone, 4-chloro-3-methyl-, (R*,S*)-)

- 620962-72-3(Hexanoyl chloride, 2-methyl-4-oxo-)

- 57323-93-0(Hexanoyl chloride, 3-methyl-)

- 599193-83-6(Cyclopropanecarbonyl chloride, 2,2-dimethyl-, (1S)-)

- 586969-38-2(6-Heptenoyl chloride, 3-methyl-)

- 64841-25-4(Heptanoyl chloride, 7-chloro-3,3-dimethyl-)

- 608136-01-2(4-Pentenoyl chloride, 2,2,4-trimethyl-)

- 622866-75-5(Heptanoyl chloride, 7-amino-)